1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

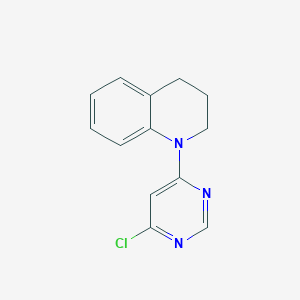

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural arrangement of its constituent molecular components. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. The name explicitly indicates the presence of a chlorine substituent at the 6-position of the pyrimidine ring, which is attached at the 4-position to the nitrogen atom at position 1 of the tetrahydroquinoline moiety.

The structural representation of this compound reveals a hybrid molecular architecture consisting of two distinct heterocyclic ring systems connected through a nitrogen linkage. The tetrahydroquinoline component forms the core structure, which is a partially saturated quinoline derivative containing a benzene ring fused to a saturated six-membered nitrogen-containing ring. The pyrimidine ring system, featuring nitrogen atoms at positions 1 and 3, is substituted with a chlorine atom at position 6 and connected to the tetrahydroquinoline nitrogen through position 4 of the pyrimidine ring.

The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as ClC1=CC(N2CCCC3=C2C=CC=C3)=NC=N1, which provides a linear representation of the compound's connectivity. This notation clearly demonstrates the chlorine substitution pattern and the bridging connection between the two heterocyclic systems. The structural arrangement places the chlorinated pyrimidine ring in a pendant position relative to the tetrahydroquinoline core, creating a unique three-dimensional molecular geometry that influences the compound's chemical and physical properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₂ClN₃, indicating the precise atomic composition of this heterocyclic compound. This formula reveals that the molecule contains thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms, providing a comprehensive understanding of its elemental composition. The molecular formula serves as a fundamental identifier for the compound and enables accurate molecular weight calculations and stoichiometric determinations for chemical reactions and analytical procedures.

The molecular weight of this compound is 245.71 grams per mole, as determined through standard atomic weight calculations. This molecular weight value is crucial for various analytical and preparative applications, including concentration calculations, reaction stoichiometry, and mass spectrometric analysis. The relatively moderate molecular weight reflects the compact nature of the bicyclic heterocyclic structure while accommodating the chlorine substituent and the nitrogen-containing ring systems.

| Molecular Parameter | Value | Reference Sources |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClN₃ | |

| Molecular Weight | 245.71 g/mol | |

| Carbon Atoms | 13 | |

| Hydrogen Atoms | 12 | |

| Chlorine Atoms | 1 | |

| Nitrogen Atoms | 3 |

The molecular composition analysis reveals several important structural characteristics that define the compound's chemical identity. The presence of three nitrogen atoms distributed between the pyrimidine ring system and the tetrahydroquinoline moiety creates multiple potential sites for chemical interactions and coordination. The chlorine substituent contributes significantly to the molecular weight while introducing electronegative character that can influence the compound's reactivity patterns and physical properties.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for this compound is 1220020-17-6, which serves as the primary unique identifier for this compound in chemical databases and literature. This registry number was assigned by the Chemical Abstracts Service as part of their comprehensive chemical substance identification system, ensuring unambiguous identification of the compound across different research contexts and commercial applications. The Chemical Abstracts Service number facilitates accurate literature searches, regulatory compliance, and chemical inventory management.

The compound is also catalogued under the Molecular Design Limited number MFCD13329237, which provides an alternative database identifier used by various chemical suppliers and research institutions. This additional identifier enhances the compound's traceability and accessibility across different chemical information systems. The Molecular Design Limited numbering system serves as a complementary identification method that supports comprehensive chemical database searches and cross-referencing activities.

Several systematic synonyms are used to describe this compound in scientific literature and commercial contexts. The most commonly encountered synonym is 1-(6-Chloropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline, which represents a slightly condensed nomenclature variation that maintains the essential structural information. This alternative naming convention follows similar International Union of Pure and Applied Chemistry principles while providing a more concise representation of the compound's structure.

The availability of multiple identifier systems and synonyms ensures comprehensive chemical database coverage and facilitates effective communication among researchers working with this compound. These various identification methods support accurate chemical procurement, literature review activities, and regulatory documentation requirements. The consistent use of these identifiers across different sources confirms the compound's established recognition within the chemical research community and commercial chemical supply networks.

Eigenschaften

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWONGKZZIQGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208687 | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-17-6 | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Nucleophilic Aromatic Substitution

A common approach is the nucleophilic aromatic substitution (SNAr) of a 6-chloro-4-pyrimidinyl moiety by the nitrogen atom of tetrahydroquinoline. This method is supported by experimental procedures reported in the synthesis of related pyrimidine–quinoline derivatives.

- A mixture of 2-amino-4,6-diaryl substituted pyrimidines and 4-chloro-2,6-dimethylquinoline (or related chloropyrimidine compounds) is dissolved in tetrahydrofuran (THF).

- Anhydrous potassium carbonate is added as a base.

- The reaction mixture is refluxed for approximately 8 hours.

- Completion is monitored by thin-layer chromatography (TLC).

- The reaction mixture is poured into ice water to precipitate the product.

- The solid is filtered, washed, dried, and recrystallized if necessary.

This method yields the desired N-substituted pyrimidinyl tetrahydroquinoline compounds with good efficiency (yields typically around 60-80%) and purity.

Cyclization and Substitution Routes

Another approach involves the synthesis of the tetrahydroquinoline ring followed by chloropyrimidine substitution:

- Starting from substituted chalcones and guanidine nitrate, 2-amino-4,6-diaryl pyrimidines are prepared by refluxing in ethanol with sodium hydroxide.

- The pyrimidine intermediates are then reacted with chlorinated quinoline derivatives under reflux in the presence of bases such as potassium carbonate.

- The reaction proceeds via nucleophilic substitution at the 6-chloro position of the pyrimidine ring to attach the tetrahydroquinoline moiety.

Alternative Solvents and Conditions

- Ethanol and THF are common solvents used for the substitution reactions.

- Reflux temperatures are maintained typically between 70-90°C depending on the solvent.

- Bases such as anhydrous potassium carbonate or sodium hydroxide facilitate the nucleophilic substitution.

- Reaction times range from 8 to 12 hours for completion.

Related Synthetic Insights from Analogous Compounds

- In the synthesis of triazolopyrimidine-4-aminoquinoline hybrids, nucleophilic substitution of chloropyrimidine precursors with amines in ethanol under heating yielded products in 48-81% yields, indicating the robustness of SNAr reactions in this chemical space.

- The use of anhydrous conditions and appropriate bases is critical to avoid side reactions and hydrolysis.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Preparation of 2-amino pyrimidines | Substituted chalcones + guanidine nitrate + NaOH | Ethanol | Reflux (~78°C) | 10-12 hours | 65-75 | Base added incrementally; monitored by TLC |

| Nucleophilic substitution | 2-amino pyrimidines + 4-chloroquinoline + K2CO3 | THF | Reflux (~66°C) | 8 hours | 60-80 | Reaction completion by TLC; product precipitated in ice water |

| Alternative substitution | Chloropyrimidine + tetrahydroquinoline derivative + base | Ethanol | Reflux (~78°C) | 6-10 hours | 48-81 | Yields depend on amine nucleophile used |

Research Findings and Analysis

- The nucleophilic aromatic substitution at the 6-chloro position of the pyrimidine ring is the key step for attaching the tetrahydroquinoline moiety.

- The reaction efficiency depends on the nature of the base, solvent, temperature, and reaction time.

- Potassium carbonate in THF under reflux is particularly effective for this substitution.

- The presence of electron-withdrawing groups on the pyrimidine ring facilitates the substitution reaction.

- Purification by precipitation in ice water followed by filtration yields the compound in solid form suitable for further characterization.

- Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, research has shown that certain modifications to the tetrahydroquinoline structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties

-

Bromodomain Inhibition

- The compound has been explored as a bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a critical role in gene regulation and cancer progression. Research indicates that tetrahydroquinoline derivatives can effectively inhibit bromodomain interactions, suggesting their use in targeted cancer therapies .

Agricultural Applications

- Pesticide Development

Materials Science Applications

- Polymer Chemistry

Case Studies

Wirkmechanismus

The mechanism of action of 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the heterocyclic structure allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Sulfonyl Derivatives (e.g., 1-[(6-Chloropyridin-3-yl)sulfonyl]-THQ) : Sulfonyl groups improve solubility but may reduce membrane permeability due to increased polarity .

- Piperidinyl/Methylpiperidinyl (Compound 58) : Aliphatic amines like methylpiperidine enhance basicity, favoring ionizable groups in physiological environments, which is critical for CNS-targeting drugs .

- Dichlorobenzoyl () : The aromatic benzoyl group with electron-withdrawing Cl substituents increases molecular rigidity and may improve stability against metabolic degradation .

Research Findings and Trends

- Crystallographic Data : The chloro-pyrimidinyl group in the target compound likely adopts a planar conformation, optimizing interactions with aromatic residues in target proteins. In contrast, sulfonylated derivatives exhibit distinct hydrogen-bonding patterns (e.g., C–H···O interactions in compound 11g) that stabilize their crystal structures .

- Structure-Activity Relationships (SAR) :

Biologische Aktivität

1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure consists of a tetrahydroquinoline core substituted with a chloro-pyrimidine moiety, which may contribute to its pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₂ClN₃

- CAS Number : 1220020-17-6

- Molecular Weight : 247.7 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can disrupt the signaling that leads to tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | ERK pathway inhibition |

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the efficacy of this compound in combination therapies:

- Combination with Chemotherapeutics : In a study involving A549 cells, the combination of this compound with standard chemotherapeutic agents showed enhanced cytotoxic effects compared to monotherapy. This suggests a synergistic effect that could improve treatment outcomes in lung cancer.

- Antimicrobial Efficacy : A case study reported the use of this compound against resistant strains of Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics.

Q & A

Q. What are the established synthetic routes for 1-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, halogenated pyrimidine derivatives can react with tetrahydroquinoline precursors under acidic or basic conditions. Key intermediates are purified via column chromatography and characterized using:

- ¹H NMR : To confirm substitution patterns (e.g., integration ratios for aromatic protons and chloro groups).

- ESI-MS : To verify molecular weight and purity (e.g., m/z matching calculated values within ±0.1 Da) .

- Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) are commonly used for isolation .

Q. How are structural ambiguities resolved in derivatives of tetrahydroquinoline-pyrimidine hybrids?

Methodological Answer: Ambiguities in stereochemistry or regiochemistry are resolved using:

- X-ray crystallography : Provides definitive bond angles and spatial arrangements (e.g., R factor < 0.06 for high confidence) .

- NOESY/ROESY NMR : Identifies through-space proton interactions to confirm substituent positions .

- IR spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for amides) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Models interactions with target proteins (e.g., enzyme active sites). Software like AutoDock Vina calculates binding affinities (ΔG values) to prioritize candidates .

- QSAR modeling : Correlates structural descriptors (e.g., ClogP, polar surface area) with experimental IC₅₀ values. For example, electron-withdrawing groups (e.g., Cl) enhance receptor binding in kinase assays .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in biological systems .

Q. What strategies address contradictory biological data in enzyme inhibition studies?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigation includes:

- Dose-response curves : Ensure linearity (R² > 0.95) across concentrations (e.g., 1 nM–10 µM) to confirm potency .

- Metabolic stability tests : Use liver microsomes to assess degradation rates (e.g., t₁/₂ > 30 min for viable candidates) .

- Counter-screening : Test against related enzymes (e.g., CYP450 isoforms) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.